tert-butyl N-(1-cyclopropyl-2-oxopropyl)carbamate
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Overview
Description
tert-Butyl N-(1-cyclopropyl-2-oxopropyl)carbamate is a chemical compound with the molecular formula C10H17NO3. It is known for its unique structure, which includes a tert-butyl group, a cyclopropyl ring, and a carbamate functional group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl N-(1-cyclopropyl-2-oxopropyl)carbamate can be synthesized through several synthetic routes. One common method involves the reaction of tert-butyl carbamate with a cyclopropyl ketone under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(1-cyclopropyl-2-oxopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
tert-Butyl N-(1-cyclopropyl-2-oxopropyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-cyclopropyl-2-oxopropyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-oxopropyl)carbamate
- tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
- tert-Butyl carbamate
Uniqueness
tert-Butyl N-(1-cyclopropyl-2-oxopropyl)carbamate is unique due to its specific combination of functional groups and its cyclopropyl ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C11H19NO3 |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl N-(1-cyclopropyl-2-oxopropyl)carbamate |
InChI |
InChI=1S/C11H19NO3/c1-7(13)9(8-5-6-8)12-10(14)15-11(2,3)4/h8-9H,5-6H2,1-4H3,(H,12,14) |
InChI Key |
CGSNLTJZQJLSCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1CC1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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